molecular formula C4H8N2O3 B1267706 N-Carbamoylsarcosine CAS No. 30565-25-4

N-Carbamoylsarcosine

Cat. No.: B1267706
CAS No.: 30565-25-4
M. Wt: 132.12 g/mol
InChI Key: SREKYKXYSQMOIB-UHFFFAOYSA-N
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Description

N-Carbamoylsarcosine (CAS 30565-25-4) is a key biochemical intermediate in significant metabolic pathways, making it valuable for research in enzymology and metabolism. It is an intermediate in both arginine and proline metabolism and plays a central role in a microbial pathway for the degradation of creatinine . In this well-characterized pathway, creatinine is sequentially converted by specific enzymes to N-methylhydantoin, then to this compound, and finally to sarcosine and glycine . This pathway is of particular interest for developing specific enzymatic assays for creatinine quantification . The hydrolysis of this compound to sarcosine, CO2, and ammonia is catalyzed by the enzyme this compound amidohydrolase (EC 3.5.1.59) . The catalytic mechanism of this enzyme has been extensively studied, involving a cysteine residue (Cys177) that acts as a nucleophile, activated by a catalytic dyad to attack the substrate's carbamoyl group . This compound is provided as a solid with a molecular weight of 132.12 g/mol and a molecular formula of C4H8N2O3 . This product is intended for research applications only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[carbamoyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-6(4(5)9)2-3(7)8/h2H2,1H3,(H2,5,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREKYKXYSQMOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331408
Record name Carbamoyl Sarcosine
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Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name N-Carbamoylsarcosine
Source Human Metabolome Database (HMDB)
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CAS No.

30565-25-4
Record name 3-Methylhydantoic acid
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Record name Carbamoyl Sarcosine
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Record name 2-[carbamoyl(methyl)amino]acetic acid
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Record name 3-METHYLHYDANTOIC ACID
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Enzymology of N Carbamoylsarcosine Metabolism

N-Carbamoylsarcosine Amidohydrolase (CSHase; EC 3.5.1.59)

This compound Amidohydrolase, also known as CSHase, is the principal enzyme responsible for the degradation of this compound. nih.gov It has been identified and studied in several bacterial genera, including Pseudomonas putida and Arthrobacter sp. nih.govuniprot.org

CSHase catalyzes the hydrolysis of this compound in the presence of water. wikipedia.org This reaction breaks down the substrate into three products: sarcosine (B1681465), carbon dioxide (CO2), and ammonia (B1221849) (NH3). wikipedia.orgcreative-enzymes.comebi.ac.uk The stoichiometric formation of these products from this compound has been confirmed through the action of the purified enzyme. nih.govresearchgate.net The reaction is as follows:

This compound + H₂O → sarcosine + CO₂ + NH₃ ebi.ac.ukqmul.ac.uk

This compound Amidohydrolase is classified under the EC number 3.5.1.59. wikipedia.orgqmul.ac.ukexpasy.org This classification places it within the family of hydrolases, specifically those that act on carbon-nitrogen bonds, but not peptide bonds, in linear amides. wikipedia.orgcreative-enzymes.com The systematic name for this enzyme class is this compound amidohydrolase. wikipedia.orgcreative-enzymes.comqmul.ac.uk It is also a member of the cysteine hydrolase family. ebi.ac.uk

The efficiency and specificity of CSHase are critical to its biological function.

Research indicates that CSHase exhibits a high degree of specificity for its primary substrate, this compound. nih.gov Molecular dynamics simulations have suggested a higher binding affinity for this compound compared to other compounds like pyrazinamide (B1679903). researchgate.net

While highly specific, CSHase from Pseudomonas putida 77 has been shown to hydrolyze other N-carbamoyl amino acids. nih.gov Specifically, it can act on N-carbamoyl amino acids that have a methyl group or a hydrogen atom on the amino-N atom and a glycine (B1666218) or D-alanine moiety. nih.govresearchgate.net The enzyme demonstrates activity towards N-methyl-N-carbamoyl-D-alanine, N-carbamoylglycine, and N-carbamoyl-D-alanine, though at lower rates compared to this compound. nih.govresearchgate.net The relative hydrolysis rates are 100 for this compound, 12.8 for N-methyl-N-carbamoyl-D-alanine, 9.8 for N-carbamoylglycine, and 7.3 for N-carbamoyl-D-alanine. nih.gov The enzyme also shows activity against N-carbamoyl derivatives of D-tryptophan and D-phenylalanine. nih.gov However, it does not act on the L-isomers of the tested N-carbamoyl amino acids. nih.gov Another enzyme, N-carbamoyl-D-amino-acid hydrolase, does not hydrolyze this compound. genome.jpnih.gov

SubstrateRelative Hydrolysis Rate (%)
This compound100
N-methyl-N-carbamoyl-D-alanine12.8
N-carbamoylglycine9.8
N-carbamoyl-D-alanine7.3

The kinetic parameters for CSHase from Pseudomonas putida 77 have been determined. nih.gov The Michaelis constant (Km) and the maximum velocity (Vm) for this compound are 3.2 mM and 1.75 units/mg of protein, respectively. nih.govresearchgate.net

SubstrateKm (mM)Vm (units/mg protein)
This compound3.21.75
Hydrolysis of Other N-Carbamoyl Amino Acids

Structural Biology and Mechanistic Insights

The functional understanding of this compound amidohydrolase (CSHase), the enzyme responsible for metabolizing this compound, has been significantly advanced through detailed structural and mechanistic studies. Techniques such as X-ray crystallography, molecular modeling, and site-directed mutagenesis have provided a window into the enzyme's architecture and catalytic action.

Crystal structure analysis has been fundamental in elucidating the three-dimensional arrangement of CSHase enzymes from various microbial sources, revealing a conserved architecture and a precisely organized active site.

This compound amidohydrolase from Arthrobacter sp. exists as a homotetramer, meaning it is composed of four identical protein subunits. rcsb.org The entire complex has a molecular weight of approximately 116,000 Daltons. rcsb.org The structure of each subunit features a core composed of a six-stranded parallel beta-pleated sheet that is flanked on both sides by alpha-helices. rcsb.org Two of the helices on one side are exposed to the solvent, while two helices on the opposite side are buried, participating in the tight contacts between the subunits that form the complete tetrameric structure. rcsb.org The catalytic center of the enzyme is strategically located at the interface between two of these subunits, indicating that the quaternary structure is essential for its function. rcsb.org Similarly, the related enzyme N-carbamoyl-D-amino-acid amidohydrolase (D-NCAase) also forms a homotetramer, suggesting this is a common structural feature for this class of enzymes. nih.govcore.ac.uk

Table 1: Structural Details of this compound Amidohydrolase from Arthrobacter sp. (PDB ID: 1NBA)

ParameterValue/DescriptionSource
PDB ID 1NBA rcsb.org
Source Organism Arthrobacter sp. ebi.ac.uk
Resolution 2.0 Å rcsb.org
Quaternary Structure Homotetramer rcsb.orgebi.ac.uk
Total Molecular Weight ~116 kDa rcsb.org
Subunit Composition 4 identical chains, 264 amino acids each rcsb.org
Subunit Fold Central six-stranded parallel β-sheet packed by α-helices rcsb.org
Active Site Location At the interface between two subunits rcsb.org

The catalytic activity of CSHase and related amidohydrolases is dependent on a conserved catalytic triad (B1167595) of amino acid residues within the active site. creative-enzymes.com In the CSHase Ta0454 from Thermoplasma acidophilum, the crystal structure confirmed a highly conserved Cys-Asp-Lys (C-D-K) triad, specifically involving residues Cys123, Asp9, and Lys90. nih.govnih.govresearchgate.net Structural data from the Arthrobacter sp. CSHase suggests that an acidic residue, Asp-51, functions to increase the nucleophilicity of the key catalytic residue, Cys-177. nih.gov This enhancement of the cysteine's reactivity is crucial for the hydrolysis of the substrate. nih.gov

Table 2: Comparison of Catalytic Triads in this compound Amidohydrolase and Related Enzymes

EnzymeSource OrganismCatalytic TriadSpecific ResiduesSource
This compound Amidase (CSHase) Thermoplasma acidophilumCys-Asp-LysCys123, Asp9, Lys90 nih.govnih.gov
This compound Amidohydrolase (CSHase) Arthrobacter sp.Cys-Asp-Lys (inferred)Cys177, Asp51, Lys144 core.ac.uknih.gov
N-Carbamoyl-D-amino-acid Amidohydrolase (D-NCAase) Agrobacterium radiobacterCys-Glu-LysCys172, Glu47, Lys127 nih.gov

The binding of the this compound substrate occurs within a specialized pocket in the enzyme's active site. In the CSHase from Arthrobacter sp., structural comparisons suggest that an aromatic residue, Tryptophan-111 (Trp-111), along with other aromatic residues, helps to form a hydrophobic pocket where the substrate binds. nih.govasm.org In the related D-NCAase, a small and hydrophobic cavity is formed at the junction of two monomers, which is where a xenon atom was observed to bind during crystallographic studies. nih.gov Molecular modeling studies of the CSHase from T. acidophilum indicate that while the pocket has hydrophobic character, electrostatic energies provide the major favorable contribution to substrate binding. nih.gov

Molecular dynamics (MD) simulations have been employed to investigate the structural basis of substrate binding and enzyme selectivity. nih.govnih.gov For the CSHase Ta0454 from T. acidophilum, MD simulations were performed to model the interaction between the enzyme and its substrate, this compound. nih.gov These computational studies were crucial for predicting the binding free energies and understanding the enzyme's preference for its natural substrate. nih.govresearchgate.net

The simulations predicted a binding free energy of -24.5 kcal/mol for the enzyme-substrate complex. nih.govnih.govresearchgate.net This highly favorable binding energy indicates a strong and selective interaction. nih.gov The simulations also revealed that zinc ions play a significant role in creating a favorable state for substrate binding. nih.govnih.gov When the zinc ion was removed from the simulation, the calculated binding free energy decreased to -15.2 kcal/mol, highlighting the importance of the metal ion in stabilizing the complex. nih.gov The primary forces driving the binding were identified as electrostatic energies. nih.gov

Table 3: Predicted Binding Free Energies from Molecular Dynamics Simulations of CSHase Ta0454

SystemPredicted Binding Free Energy (kcal/mol)Key FindingSource
Ta0454 / this compound (with Zinc) -24.5Strong, selective binding nih.govnih.gov
Ta0454 / this compound (without Zinc) -15.2Zinc ion plays an important role in favorable binding nih.gov
Ta0454 / Pyrazinamide -17.1Enzyme is more selective for this compound nih.govresearchgate.net

Site-directed mutagenesis is a powerful technique used to probe the function of specific amino acid residues by systematically replacing them with other amino acids. While detailed mutagenesis studies on CSHase itself are not widely reported, research on the closely related N-carbamoyl-D-amino acid amidohydrolase (D-NCAase) provides significant insight into the roles of key residues. nih.gov

In one study, mutating the proposed catalytic triad residues of D-NCAase (Cys172, Glu47, and Lys127) resulted in mutants that had hardly any detectable enzymatic activity, confirming their essential role in catalysis. nih.govresearchgate.net Further mutagenesis of conserved histidine residues (His129, His144, and His215) revealed that these residues are critical for maintaining the stable conformation of the catalytic cleft. nih.gov In another study on a different amidohydrolase, mutating phenylalanine to asparagine (F44N) altered the steric environment of the active site, which significantly changed the enzyme's substrate specificity, allowing it to hydrolyze new compounds. sciopen.com These studies underscore the strict geometric and chemical requirements of the active site and demonstrate how mutagenesis can be used to both identify critical residues and potentially engineer enzyme function. nih.govsciopen.com

Table 4: Selected Site-Directed Mutagenesis Studies on Related Amidohydrolases

EnzymeMutantEffectImplicationSource
D-NCAase C172A/SLoss of detectable activityConfirms Cys172 is the essential catalytic nucleophile researchgate.net
D-NCAase His129/144/215 mutantsAltered conformation of catalytic cleftHighlights the structural importance of non-triad conserved residues nih.gov
Amidohydrolase Rho Ⅱ F44NAltered substrate specificity; improved hydrolysis of DBP/DIBPShows that active site residues control substrate selection sciopen.com
Conserved Catalytic Triad (Cys-Asp-Lys or Cys-Glu-Lys)
Proposed Catalytic Mechanisms

The catalytic mechanism of this compound amidohydrolase from Arthrobacter sp. is proposed to follow a nucleophilic addition-elimination sequence. pdbj.org The active site of the enzyme is thought to be located at the interface between two subunits, involving residues from both. pdbj.org A key residue, Cys117, is suggested to act as the nucleophile, attacking the carbonyl carbon of the substrate. pdbj.org

In a similar enzyme, N-carbamoyl-D-amino acid amidohydrolase, a proposed mechanism involves the activation of a cysteine residue (Cys172) by a nearby glutamate (B1630785) (Glu47), which enhances its nucleophilicity. This activated cysteine then attacks the carbonyl carbon of the substrate. A lysine (B10760008) residue (Lys127) is thought to stabilize the resulting tetrahedral intermediate. The breakdown of this intermediate leads to the release of the products. Deacylation of the enzyme involves a water molecule, which is also activated by the glutamate residue. ebi.ac.uk Structural studies of N-carbamoyl-D-amino-acid amidohydrolase from Agrobacterium radiobacter suggest a catalytic cleft involving Cys172, Glu47, and Lys127, which is similar to the Cys-Asp-Lys site of this compound amidohydrolase. nih.gov

For the this compound amidase (CSHase) Ta0454 from Thermoplasma acidophilum, a member of the cysteine hydrolase superfamily, a conserved catalytic triad of Asp29, Lys117, and Cys150 is observed. researchgate.net The proposed mechanism for the hydrolysis of maleamate (B1239421) by a related enzyme involves the thiolate side chain of Cys150 in a nucleophilic addition-elimination sequence. researchgate.net

Sources and Purification of this compound Amidohydrolase

Microbial Sources

This compound amidohydrolase (also known as this compound amidase) has been identified in a variety of microorganisms. nih.gov These bacteria are often involved in the degradation of creatinine (B1669602), where this compound is an intermediate. nih.govnih.gov

Microbial SourceReference(s)
Pseudomonas putida nih.govnih.govkyoto-u.ac.jp
Arthrobacter sp. nih.govasm.orggoogle.comtandfonline.com
Thermoplasma acidophilum researchgate.netnih.gov
Comamonas sp. kyoto-u.ac.jp
Blastobacter sp. kyoto-u.ac.jp
Clostridium species nih.govresearchgate.net
Moraxella nih.govgoogle.com
Micrococcus nih.govgoogle.com
Brevibacterium nih.gov
Tissierella nih.gov
Purification Methodologies

The purification of this compound amidohydrolase from microbial sources has been achieved through various biochemical techniques. A common strategy involves several key steps to isolate the enzyme to homogeneity.

Ammonium (B1175870) sulfate (B86663) fractionation: This initial step separates proteins based on their solubility at different salt concentrations.

DEAE-cellulose chromatography: An ion-exchange chromatography step that separates proteins based on their net charge.

Crystallization: The final step to obtain a highly pure, crystalline form of the enzyme. nih.gov

A similar multi-step purification process is employed for the enzyme from Arthrobacter, resulting in a purified enzyme preparation. google.com The general workflow for purification often involves cell disruption to release the enzyme, followed by clarification of the extract and subsequent chromatographic steps. For instance, after cell disruption, polyethyleneimine can be added to the clear extract to precipitate nucleic acids and other unwanted components. The supernatant is then diluted, causing the enzyme to precipitate, which can then be collected. google.com

N-Methylhydantoin Amidohydrolase

Catalytic Reaction: ATP-dependent Hydrolysis of N-Methylhydantoin to this compound

N-methylhydantoin amidohydrolase catalyzes the conversion of N-methylhydantoin to this compound. researchgate.netnih.govnih.gov This reaction is a crucial step in an alternative pathway for creatinine degradation found in some microorganisms. nih.govresearchgate.net A distinctive feature of this enzyme is its absolute requirement for ATP for the hydrolysis of N-methylhydantoin. nih.govnih.gov The reaction proceeds with the stoichiometric cleavage of ATP to ADP and inorganic phosphate (B84403) (Pi). nih.govnih.gov

This ATP-dependent hydrolysis is also observed with other substrates, including hydantoin (B18101), DL-5-methylhydantoin, glutarimide, and succinimide. researchgate.netnih.gov

ATP Hydrolysis and Substrate Affinity

The hydrolysis of ATP by N-methylhydantoin amidohydrolase is intricately linked to the presence of an amide substrate. tandfonline.com While the enzyme can hydrolyze various nucleoside triphosphates (NTPs) to their corresponding diphosphates in the absence of an amide substrate, the hydrolysis of ATP and dATP specifically requires the presence of compounds like N-methylhydantoin or dihydrouracil. tandfonline.comtandfonline.com

Interestingly, some compounds that are not themselves hydrolyzed can still stimulate ATP hydrolysis. These include dihydrouracil, dihydrothymine, 2-pyrrolidone, 2-oxazolidone, δ-valerolactam, 2,4-thiazolidinedione, and 2-imidazolidone. researchgate.netnih.gov Conversely, N-methylhydantoin has been observed to inhibit the hydrolysis of NTPs other than ATP and dATP. tandfonline.comtandfonline.com

These kinetic observations suggest that the binding of an amide substrate induces a conformational change in the enzyme, altering its affinity for different nucleoside triphosphates. tandfonline.com For example, the binding of N-methylhydantoin appears to increase the enzyme's affinity for ATP and dATP while decreasing its affinity for other NTPs. tandfonline.com The enzyme from Pseudomonas putida 77 has a Km value of 32 µM for N-methylhydantoin. researchgate.netnih.gov

CompoundEffect on N-Methylhydantoin AmidohydrolaseReference(s)
N-methylhydantoinSubstrate, stimulates ATP/dATP hydrolysis, inhibits other NTP hydrolysis researchgate.netnih.govtandfonline.comtandfonline.com
HydantoinSubstrate, coupled ATP hydrolysis researchgate.netnih.gov
DL-5-methylhydantoinSubstrate, coupled ATP hydrolysis researchgate.netnih.gov
GlutarimideSubstrate, coupled ATP hydrolysis researchgate.netnih.gov
SuccinimideSubstrate, coupled ATP hydrolysis researchgate.netnih.gov
DihydrouracilStimulates ATP hydrolysis without self-hydrolysis researchgate.netnih.govtandfonline.com
DihydrothymineStimulates ATP hydrolysis without self-hydrolysis researchgate.netnih.gov
2-PyrrolidoneStimulates ATP hydrolysis without self-hydrolysis researchgate.netnih.gov
2-OxazolidoneStimulates ATP hydrolysis without self-hydrolysis researchgate.netnih.gov
δ-ValerolactamStimulates ATP hydrolysis without self-hydrolysis researchgate.netnih.gov
2,4-ThiazolidinedioneStimulates ATP hydrolysis without self-hydrolysis researchgate.netnih.gov
2-ImidazolidoneStimulates ATP hydrolysis without self-hydrolysis researchgate.netnih.gov

Related Enzymes in Creatinine Degradation and Amino Acid Metabolism

The metabolism of this compound is intrinsically linked to the broader pathways of creatinine degradation and amino acid metabolism, involving several key enzymes.

Creatinine Deiminase (Creatinine Iminohydrolase)

Creatinine deiminase (EC 3.5.4.21), also known as creatinine iminohydrolase, catalyzes the deimination of creatinine to produce N-methylhydantoin and ammonia. creative-enzymes.comcreative-enzymes.com This reaction is the initial step in the metabolic pathway that leads to the formation of this compound. nih.govnih.gov The enzyme belongs to the hydrolase family, specifically acting on carbon-nitrogen bonds in cyclic amidines. creative-enzymes.comcreative-enzymes.com

This enzyme is found in various microorganisms, including Pseudomonas, Corynebacterium lilium, and Bacillus species, which utilize creatinine as a nitrogen source. creative-enzymes.comsigmaaldrich.comgoogle.com In many of these organisms, creatinine deiminase activity is part of a highly inducible system when grown on creatinine. nih.gov Interestingly, in all studied organisms, a single enzyme often exhibits both creatinine deiminase and cytosine deaminase activity. nih.gov

EnzymeEC NumberReactionSource Organisms
Creatinine Deiminase 3.5.4.21Creatinine + H₂O ↔ N-methylhydantoin + NH₃Pseudomonas, Corynebacterium, Bacillus

Sarcosine Dehydrogenase

Following the hydrolysis of this compound to sarcosine, sarcosine dehydrogenase (EC 1.5.8.3) can catalyze the oxidation of sarcosine to glycine and formaldehyde. nih.govnih.govmdpi.com This enzyme was identified as the responsible enzyme for sarcosine oxidation in the creatinine degradation pathway of Pseudomonas putida 77. nih.gov Unlike sarcosine oxidase, which uses oxygen as an electron acceptor, sarcosine dehydrogenase is typically linked to the electron transport chain. researchgate.net Many microorganisms that degrade creatinine contain sarcosine dehydrogenase for sarcosine oxidation. researchgate.netoup.com

Sarcosine Oxidase

Sarcosine oxidase (EC 1.5.3.1) is another key enzyme in amino acid metabolism that catalyzes the oxidative demethylation of sarcosine to yield glycine, formaldehyde, and hydrogen peroxide. ontosight.aicreative-enzymes.comgenome.jp This enzyme is found in various microorganisms, including bacteria and yeast, where it functions in the degradation of sarcosine and related compounds. ontosight.aigenome.jp

In the context of creatinine degradation, some microorganisms, such as certain species of Alcaligenes and Arthrobacter, utilize sarcosine oxidase instead of sarcosine dehydrogenase to oxidize the sarcosine produced from creatine (B1669601) hydrolysis. researchgate.netoup.com These organisms degrade creatinine via creatine, and inducibly form creatinine amidohydrolase, creatine amidinohydrolase, and sarcosine oxidase, but not creatinine deiminase or this compound amidohydrolase. researchgate.netoup.com Sarcosine oxidases are flavoproteins, often containing a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor. ontosight.aiacs.org

EnzymeEC NumberReactionCofactor
Sarcosine Oxidase 1.5.3.1Sarcosine + O₂ + H₂O → Glycine + Formaldehyde + H₂O₂FAD

Dihydropyrimidinase and N-Carbamoyl-D-amino Acid Amidohydrolase

Dihydropyrimidinase (EC 3.5.2.2) and N-Carbamoyl-D-amino acid amidohydrolase (EC 3.5.1.77) are enzymes involved in the metabolism of pyrimidines and hydantoins. Dihydropyrimidinase catalyzes the ring-opening hydrolysis of dihydropyrimidines and also acts on hydantoin derivatives, often showing D-specificity. kyoto-u.ac.jpresearchgate.net This has led to the proposal that the enzymatic production of D-amino acids from DL-5-substituted hydantoins involves dihydropyrimidinase to form an N-carbamoyl-D-amino acid, which is then hydrolyzed by an N-carbamoyl-D-amino acid amidohydrolase. nih.gov

While structurally and functionally related to the enzymes of this compound metabolism through their action on N-carbamoyl compounds, there are key distinctions. For instance, N-methylhydantoinase from P. putida is specific for hydantoin derivatives and does not hydrolyze dihydropyrimidines. researchgate.net Furthermore, a thermostable N-carbamoyl-D-amino acid amidohydrolase from Blastobacter sp. did not hydrolyze β-ureidopropionate, a substrate for the pyrimidine (B1678525) degradation enzyme β-ureidopropionase, suggesting it is a distinct enzyme. nih.gov Similarly, this compound amidohydrolase has been proposed to share a catalytic mechanism involving a conserved cysteine residue with N-carbamoyl-D-amino acid amidohydrolase, yet they act on different substrates. nih.gov

Biological and Physiological Roles of N Carbamoylsarcosine

Nitrogen Metabolism and Balance

N-Carbamoylsarcosine is an intermediate in the metabolism of arginine and proline. It also plays a role in an alternative pathway for the degradation of creatinine (B1669602). In this pathway, creatinine is converted to N-methylhydantoin, which is then hydrolyzed to this compound. Subsequently, this compound is further broken down to sarcosine (B1681465), releasing an ammonia (B1221849) molecule. This enzymatic breakdown is crucial for regulating nitrogen metabolism and maintaining the delicate balance of nitrogen-containing compounds in biological systems. creative-enzymes.com The enzyme responsible for this breakdown, this compound amidase, plays a key role in the catabolism of N-carbamoyl amino acids, facilitating their conversion into metabolically usable forms. creative-enzymes.com This process is vital for preventing the toxic accumulation of ammonia and ensuring proper nitrogen balance within the body. ontosight.ai

Urea (B33335) Cycle Contribution

The urea cycle is a critical metabolic pathway that converts toxic ammonia into urea for excretion. wikipathways.org this compound contributes to this cycle through its degradation pathway. The breakdown of this compound by this compound amidase releases ammonia, which can then enter the urea cycle. wikipedia.org This enzyme is part of the broader family of hydrolases that act on carbon-nitrogen bonds and is essential for the efficient metabolism of nitrogenous waste products. creative-enzymes.comwikipedia.org By facilitating the breakdown of this compound, this enzyme helps regulate urea and ammonia levels, a process particularly important in the liver where the urea cycle enzymes work in concert to detoxify ammonia. ontosight.ai

Potential Implications in Clinical Disorders and Disease States

Dysregulation of this compound metabolism has been linked to several clinical disorders, highlighting its importance in maintaining health.

Association with Prostate Cancer and Renal Cell Carcinoma

Recent research has pointed to a potential link between this compound and certain cancers. In the context of prostate cancer, studies have focused on the metabolic pathways of creatinine degradation. While direct detection of this compound in some studies was not possible, elevated levels of its precursor, N-methylhydantoin, and its degradation product, sarcosine, have been observed in prostate cancer patients. nih.govresearchgate.net This suggests that the metabolic pathway involving this compound may be particularly active in prostate cancer cells. nih.govresearchgate.net Sarcosine, in particular, has been investigated as a potential biomarker for prostate cancer progression. researchgate.netmdpi.com

Similarly, in renal cell carcinoma, metabolomic studies have identified changes in metabolites related to the creatinine degradation pathway. mdpi.com Although the direct role of this compound is still under investigation, the broader metabolic dysregulation observed in these cancers suggests its potential involvement. mdpi.commdpi.com

Neurobiological Contexts (e.g., Brain Metabolite Changes)

Metabolic alterations in the brain are a hallmark of various neurological disorders. Studies have identified this compound as one of the metabolites that can be altered in neurobiological contexts. For instance, research on mouse models of Alzheimer's disease has shown sex-specific metabolic changes in the hippocampus, with this compound being one of the identified compounds. core.ac.uk This suggests a potential role for this metabolite in the pathophysiology of neurodegenerative diseases, although further research is needed to elucidate the exact mechanisms.

Gut Microbiome and Metabolic Outcomes

In conditions such as chronic kidney disease, the gut microbiota's role in creatinine degradation becomes more pronounced. impactfactor.org The retention of creatinine in the intestines of individuals with impaired kidney function can lead to an increase in bacterial creatininase activity. nih.gov This enhanced degradation of creatinine by various microbes can affect the reliability of creatinine as a marker for renal function. nih.gov

The metabolic activities of the gut microbiome, including the pathways involving this compound, contribute to the pool of metabolites that can be absorbed by the host, potentially influencing systemic metabolic processes. frontiersin.orgmedrxiv.org The interplay between diet, the gut microbiome, and host metabolism is complex, with microbial metabolites acting as key signaling molecules. nih.govmdpi.com

This compound in Microbial Physiology

This compound is a key intermediate in an alternative pathway for creatinine degradation found in several bacterial genera. nih.gov This pathway is distinct from the one that hydrolyzes creatinine back to creatine (B1669601). Instead, creatinine is first converted to N-methylhydantoin, which is then hydrolyzed to this compound. This compound is subsequently broken down further.

This metabolic capability is observed in a diverse range of bacteria, including species of Arthrobacter, Brevibacterium, Clostridium, Moraxella, Micrococcus, Pseudomonas, and Tissierella. nih.gov The enzymes involved in this pathway are crucial for the ability of these microorganisms to utilize creatinine as a source of essential nutrients.

Role in Creatinine Utilization as Carbon and Nitrogen Source

The degradation of creatinine via the this compound pathway allows bacteria to utilize creatinine as both a carbon and nitrogen source. The breakdown of this compound is catalyzed by the enzyme this compound amidohydrolase (also known as CSHase). nih.govresearchgate.net This enzymatic reaction yields sarcosine, carbon dioxide, and ammonia. nih.govresearchgate.net

The ammonia released can be assimilated by the bacteria to fulfill their nitrogen requirements for the synthesis of amino acids and other nitrogen-containing biomolecules. nih.gov Sarcosine, in turn, can be further metabolized. For instance, in Pseudomonas putida, sarcosine is oxidatively demethylated to glycine (B1666218) by sarcosine dehydrogenase. asm.org Glycine can then enter central metabolic pathways. This complete breakdown of the creatinine molecule provides the bacterium with essential elements for growth and proliferation. nih.gov

Differences in Metabolic Pathways Across Bacterial Genera

While the formation of this compound from N-methylhydantoin is a common step in this alternative creatinine degradation pathway, there are variations in the metabolic routes among different bacterial genera. mdpi.com

For example, in Pseudomonas putida 77, N-methylhydantoin is hydrolyzed to this compound by an ATP-dependent enzyme called N-methylhydantoin amidohydrolase. researchgate.net This is part of a pathway that allows the organism to use creatinine or N-methylhydantoin as a nitrogen source. asm.org In contrast, some strains of Pseudomonas and Brevibacterium convert 1-methylhydantoin (B147300) (derived from creatinine) to N-carbamoyl-sarcosine and then to sarcosine. impactfactor.orgmdpi.com

Corynebacterium glutamicum also possesses genes for this compound amidase, enabling the hydrolysis of this compound to sarcosine, carbon dioxide, and ammonia. nih.gov In some bacteria, such as Pantoea, genes associated with the conversion of this compound to sarcosine are present as part of their arginine and proline metabolism pathways. frontiersin.orgnih.gov

The table below summarizes the presence of the this compound pathway in different bacterial genera.

Bacterial GenusRole of this compound PathwayKey Enzyme(s)Reference(s)
PseudomonasCreatinine degradation for nitrogen sourceN-methylhydantoin amidohydrolase, this compound amidohydrolase researchgate.netasm.orgmdpi.com
ArthrobacterAlternative creatinine degradationThis compound amidase nih.gov
BrevibacteriumConversion of 1-methylhydantoinN-carbamoyl-sarcosine synthase impactfactor.orgmdpi.com
CorynebacteriumCreatinine utilizationThis compound amidase (CshA) nih.gov
PantoeaArginine and proline metabolismGenes for conversion to sarcosine frontiersin.org
ClostridiumCreatinine degradationN-methylhydantoin amidohydrolase (putative) researchgate.net

Evolutionary Aspects of Amidohydrolases

The enzymes responsible for the hydrolysis of this compound, the this compound amidohydrolases (CSHases), belong to the amidohydrolase superfamily. A key feature of some of these enzymes is a conserved catalytic triad (B1167595). For instance, the CSHase from Thermoplasma acidophilum has a Cys-Asp-Lys catalytic triad. nih.govresearchgate.net

The diversity of amidohydrolases involved in hydantoin (B18101) and pyrimidine (B1678525) transformations highlights the versatility of microbial enzymes. kyoto-u.ac.jp The study of these enzymes and their evolutionary relationships provides insights into the adaptation of microorganisms to utilize a wide range of nitrogen-containing compounds. asm.orgcore.ac.uk

Analytical and Research Methodologies for N Carbamoylsarcosine

Enzymatic Assays for N-Carbamoylsarcosine and Related Enzymes

Enzymatic assays are pivotal for the specific detection and quantification of this compound and the enzymes involved in its metabolism. These methods offer high specificity, which is a significant advantage over traditional chemical methods like the Jaffe reaction for creatinine (B1669602), a precursor to this compound in certain metabolic pathways. tandfonline.comtandfonline.com

Spectrophotometric and Colorimetric Detection Methods

Spectrophotometric and colorimetric assays are commonly employed for the detection of this compound. These methods are often based on the enzymatic conversion of this compound to sarcosine (B1681465), which is then further reacted to produce a detectable signal. google.comgoogle.com

A prevalent method involves the enzyme this compound amidohydrolase (NCSAH), which catalyzes the hydrolysis of this compound to sarcosine, ammonia (B1221849), and carbon dioxide. nih.govcreative-enzymes.com The resulting sarcosine can then be oxidized by sarcosine oxidase, producing hydrogen peroxide (H₂O₂). google.comscribd.com This H₂O₂ is then quantified using a chromogenic system, typically involving peroxidase and a dye that changes color upon oxidation. tandfonline.comgoogle.comtandfonline.com For instance, a common chromogenic system uses 4-aminoantipyrine (B1666024) and a phenolic or anilinic coupler, which in the presence of peroxidase and H₂O₂, form a colored product. google.com The intensity of the color, measured by a spectrophotometer, is directly proportional to the initial amount of this compound. google.com

One specific colorimetric assay for this compound involves a reaction mixture containing Tris/HCl buffer, phenol, 4-aminoantipyrine, this compound amidohydrolase, sarcosine oxidase, and peroxidase. kyoto-u.ac.jp After incubation, the resulting color can be measured to quantify the this compound. kyoto-u.ac.jp Another system utilizes 2′-sulpho-2-methyl-benzthiazolinone hydrazone and 2,4,6-tribromo-3-hydroxy-benzoic acid for sensitive H₂O₂ quantitation at 546 nm. tandfonline.comresearchgate.net

These assays are often part of a larger enzymatic cascade for the determination of creatinine, where creatinine is first converted to this compound via intermediates like N-methylhydantoin. nih.govtandfonline.comnih.gov The complete enzymatic sequence allows for the determination of creatinine without interference from endogenous creatine (B1669601), a significant advantage in clinical chemistry. tandfonline.comtandfonline.com

Interactive Data Table: Spectrophotometric/Colorimetric Assay Components for this compound
ComponentFunctionExample ReagentsDetection Wavelength
Primary EnzymeConverts this compound to SarcosineThis compound amidohydrolaseN/A
Secondary EnzymeOxidizes Sarcosine to produce H₂O₂Sarcosine oxidaseN/A
Detection EnzymeCatalyzes the color-producing reactionPeroxidaseN/A
Chromogenic SubstratesReact in the presence of H₂O₂ and Peroxidase to form a colored product4-aminoantipyrine and a phenolic/anilinic coupler; 2′-sulpho-2-methyl-benzthiazolinone hydrazone and 2,4,6-tribromo-3-hydroxy-benzoic acid555 nm, 546 nm tandfonline.comtandfonline.com
BufferMaintains optimal pH for enzymatic reactionsTris/HCl buffer (pH 8.0-8.5)N/A

Coupled Enzyme Systems

The analysis of this compound is frequently accomplished through coupled enzyme systems, where the product of one enzymatic reaction serves as the substrate for the next, leading to a detectable signal. scribd.com This approach is central to the enzymatic determination of creatinine, a pathway in which this compound is a key intermediate. nih.gov

A well-established coupled enzyme system for creatinine measurement involves a sequence of three enzymes:

Creatinine deiminase (or creatinine iminohydrolase): This enzyme converts creatinine to N-methylhydantoin and ammonia. nih.govnih.gov

N-methylhydantoin amidohydrolase: This enzyme, which is ATP-dependent, hydrolyzes N-methylhydantoin to form this compound. nih.govnih.govnih.gov

This compound amidohydrolase: This enzyme catalyzes the conversion of this compound to sarcosine, ammonia, and carbon dioxide. nih.govcreative-enzymes.comnih.gov

The sarcosine produced is then often oxidized by sarcosine oxidase to generate hydrogen peroxide (H₂O₂), which is quantified colorimetrically as described in the previous section. tandfonline.comscribd.comtandfonline.com This multi-enzyme system allows for the specific and sensitive measurement of creatinine in biological samples like serum and urine. tandfonline.comtandfonline.comtandfonline.com

An alternative to sarcosine oxidase is the use of sarcosine dehydrogenase , which oxidizes sarcosine to glycine (B1666218). nih.gov The activity of this enzyme can also be coupled to other detection systems. nih.gov

The efficiency and specificity of these coupled enzyme systems have made them valuable tools in clinical diagnostics, particularly for assessing renal function through creatinine measurement. tandfonline.comnih.gov The development of these enzymatic methods has overcome some of the limitations of older chemical methods, such as interference from other substances present in biological fluids. tandfonline.comtandfonline.com

Metabolomics Approaches in this compound Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to investigate the roles of this compound in various biological systems. By employing advanced analytical techniques, researchers can identify and quantify this compound along with a host of other metabolites, offering insights into metabolic pathways and their alterations in different physiological or pathological states. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique widely used in metabolomics for the identification and quantification of metabolites in biological samples. alpaipars.comnih.gov In the context of this compound research, NMR has been instrumental in identifying this compound in various biological matrices, such as follicular fluid. researchgate.net

¹H-NMR spectroscopy is particularly powerful for obtaining a comprehensive metabolic snapshot of a sample, as it can detect a wide range of compounds simultaneously with minimal sample preparation. alpaipars.com The resulting spectrum provides a unique metabolic fingerprint, and specific signals can be assigned to individual metabolites, including this compound. researchgate.net For instance, a study on the metabolic profiles of follicular fluid in different ewe breeds identified this compound, a degradation product of the creatinine pathway, and observed significant differences in its levels between breeds. researchgate.net

While NMR is a powerful tool for non-targeted analysis, challenges such as peak overlap from multiple metabolites can complicate spectral interpretation. nih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), can help to resolve these overlaps and provide more definitive structural information. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Detection

Liquid chromatography-mass spectrometry (LC-MS) is another cornerstone of metabolomics, offering high sensitivity and selectivity for the detection and quantification of a wide array of metabolites, including this compound. scispace.comnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS workflow for metabolomics, a biological extract is first subjected to chromatographic separation, often using a column with specific chemical properties to resolve different classes of metabolites. frontiersin.orgnih.gov The separated compounds are then introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is measured. frontiersin.org For the identification of this compound, its m/z value is compared against databases or known standards. frontiersin.org

LC-MS has been successfully applied in various studies to detect this compound. For example, in a study investigating the effects of Ephedra sinica on the rat brain, UPLC/Q-TOF-MS (Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry) was used to analyze brain tissue homogenates, revealing a significant downregulation of this compound in the cortex and striatum after administration of the substance. scispace.com In another study on salt stress in Medicago truncatula, LC-MS/MS was used to putatively identify this compound in root nodules. frontiersin.org

Interactive Data Table: LC-MS Parameters for this compound Detection
ParameterDetails from Research Findings
ChromatographyACQUITY™ UPLC™ amide column (50 mm × 2.1 mm, 1.7 μm); XBridge BEH Amide column (2.1 mm × 150 mm, 2.5 μm) nih.govnih.gov
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid; or water with 0.1% formic acid and 20 mM ammonium (B1175870) formate (B1220265) (pH 4) and acetonitrile frontiersin.orgnih.gov
IonizationElectrospray ionization (ESI) in positive or negative ion mode nih.govnih.gov
Mass AnalyzerQuadrupole-orbitrap mass spectrometer; Quadrupole Time-of-Flight (Q-TOF) mass spectrometer nih.govnih.gov
IdentificationMatching m/z to databases (e.g., KEGG), in silico fragmentation (MetFrag), and comparison to MS/MS spectra databases (e.g., mzCloud) frontiersin.org

Data Analysis and Statistical Methods for Metabolomics

The large and complex datasets generated by metabolomics platforms like NMR and LC-MS necessitate the use of sophisticated data analysis and statistical methods to extract meaningful biological information. nih.govescholarship.org

A typical metabolomics data analysis workflow begins with data preprocessing steps such as peak picking, alignment, and normalization to correct for variations in sample loading and instrument response. scispace.combiorxiv.org Following preprocessing, multivariate statistical techniques are employed to identify patterns and differences between sample groups. mdpi.com

To assess the statistical significance of observed differences in metabolite levels, univariate statistical tests such as t-tests or analysis of variance (ANOVA) are applied. nih.govmdpi.com In studies involving multiple comparisons, it is crucial to apply corrections for the false discovery rate. nih.gov

These statistical approaches have been applied in studies involving this compound. For instance, in the study of rat brain metabolomes, MarkerLynx software was used for peak matching and alignment, followed by PCA and PLS-DA in Ezinfo software to identify biomarkers, including the downregulation of this compound. scispace.com

Structural Characterization Techniques

Understanding the three-dimensional structure of enzymes that bind to this compound is fundamental to elucidating their mechanism of action. X-ray crystallography and computational modeling are the primary tools used for this purpose.

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. In the context of this compound, this method has been applied to its metabolizing enzymes, such as this compound amidase (CSHase), to resolve their structures at high resolution.

One key example is the crystal structure of the putative CSHase Ta0454 from the archaeon Thermoplasma acidophilum, which was solved and refined at a resolution of 2.35 Å. nih.govnih.govrcsb.org Crystals suitable for X-ray diffraction were grown using the hanging-drop vapor diffusion method. nih.gov The analysis of the Ta0454 structure revealed a fold similar to other cysteine hydrolases and identified a highly conserved C-D-K catalytic triad (B1167595) (Cys123, Asp9, and Lys90). nih.govrcsb.orgresearchgate.net Another significant structure is that of CSHase from Arthrobacter sp. (PDB ID: 1NBA), which was determined at a 2.0 Å resolution. nih.govebi.ac.uk This structure exists as a tetramer in the asymmetric unit, with a sulfate (B86663) ion bound to the catalytic site of each monomer. nih.gov

Table 1: X-ray Crystallography Data for this compound Amidase (CSHase)

Feature T. acidophilum (Ta0454, PDB: 3EEF) Arthrobacter sp. (PDB: 1NBA)
Resolution 2.35 Å nih.govnih.govrcsb.org 2.0 Å nih.govebi.ac.uk
Method Single-wavelength anomalous diffraction nih.govnih.gov X-ray diffraction ebi.ac.uk
Catalytic Triad Cys123, Asp9, Lys90 nih.govrcsb.orgresearchgate.net Not specified in abstracts
Quaternary Structure Dimer of homodimers Tetramer nih.gov
Organism Thermoplasma acidophilum nih.govrcsb.org Arthrobacter sp. ebi.ac.uk
Ligands Sulfate ion Sulfate ion nih.gov

To complement experimental data from X-ray crystallography, molecular modeling and molecular dynamics (MD) simulations are employed to investigate the dynamic interactions between this compound and its associated enzymes. These computational techniques provide insights into substrate binding, conformational changes, and the energetics of the interaction.

For the Ta0454 enzyme, MD simulations of the enzyme-N-Carbamoylsarcosine complex were performed to understand the structural basis of substrate binding. nih.govresearchgate.net These simulations, followed by binding free energy calculations using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, predicted a strong binding free energy of -24.5 kcal/mol for this compound. nih.govnih.govproteopedia.org This was significantly more favorable than the binding of a related compound, pyrazinamide (B1679903) (-17.1 kcal/mol), suggesting that the enzyme is selective for this compound. nih.govnih.govproteopedia.org The simulations also highlighted the crucial role of zinc ions in stabilizing the substrate-bound state. nih.govproteopedia.org The root mean-square deviation (RMSD) of the protein backbone and the substrate were monitored during the simulations to ensure the stability of the complex and observe conformational changes. nih.gov

Table 2: Molecular Dynamics Simulation Findings for Ta0454

Parameter This compound Complex Pyrazinamide Complex
Predicted Binding Free Energy (MM/PBSA) -24.5 kcal/mol nih.govnih.govproteopedia.org -17.1 kcal/mol nih.govnih.govproteopedia.org
Role of Zinc Ions Important for favorable binding nih.govproteopedia.org Important for favorable binding nih.gov
Simulation Goal Determine structural basis of substrate binding nih.govresearchgate.net Determine structural basis of substrate binding nih.govresearchgate.net

X-ray Crystallography

Genetic and Genomic Methodologies

Identifying and characterizing the genes and metabolic pathways involved in this compound metabolism are crucial for a complete understanding of its biological significance.

The identification of genes encoding enzymes like this compound amidase is the first step in understanding their function and regulation at a molecular level. Modern genomic techniques, particularly high-throughput DNA sequencing, have facilitated the discovery of these genes in various microorganisms.

For instance, in the creatinine-fermenting bacterium Tissierella creatinophila, analysis of its draft genome sequence, obtained using Illumina MiSeq technology, led to the identification of a gene encoding this compound amidase. asm.org Similarly, the draft genome of Clostridium sp. strain FS41, an anaerobic bacterium that degrades N-methylhydantoin, was sequenced using an Illumina Genome Analyzer. nih.gov This genomic analysis revealed a putative gene for this compound amidohydrolase, which is involved in the conversion of this compound to sarcosine. nih.govresearchgate.net The gene prediction in these studies was carried out using software tools like Prokka and Prodigal. asm.orgnih.gov

Table 3: Identification of this compound Amidase Genes

Organism Gene Identified Sequencing Technology Gene Prediction Tool
Tissierella creatinophila KRE 4T This compound amidase asm.org Illumina MiSeq asm.org Prokka asm.org
Clostridium sp. FS41 This compound amidohydrolase nih.govresearchgate.net Illumina Genome Analyzer IIx nih.gov Prodigal nih.gov
Alcaligenes faecalis JQ135 This compound amidase asm.org PacBio asm.org Not specified

To confirm the function of an identified gene and to probe the roles of specific amino acid residues, researchers utilize gene deletion and mutagenesis techniques. These methods involve inactivating a gene or systematically altering its sequence.

While direct gene deletion studies on this compound amidase are not extensively detailed in the provided context, related methodologies have been applied to associated enzymes in the hydantoin (B18101) hydrolysis pathway. For example, transposon mutagenesis was used to identify genes responsible for hydantoin-hydrolysis in Agrobacterium tumefaciens. researchgate.net This technique uses a "jumping gene" (transposon) to randomly insert into and disrupt other genes, allowing for the screening of mutants with altered phenotypes. researchgate.net

Furthermore, site-directed mutagenesis, a technique to create specific, targeted changes in a DNA sequence, has been used to identify regulatory elements and essential active site residues in enzymes like D-carbamoylase and hydantoinase, which are functionally related to CSHase. researchgate.netresearchgate.net For example, deletion analysis and site-directed mutagenesis were employed to pinpoint regulatory elements involved in the transcription of hydantoin-metabolizing enzymes in A. tumefaciens. researchgate.net

With the availability of complete genome sequences, it is possible to reconstruct and compare metabolic pathways on a genomic scale. This approach places individual genes and enzymes into a broader biological context. This compound is recognized as an intermediate in both arginine and proline metabolism and in the degradation of creatinine. nih.govgenome.jp

Genome-based characterization allows for the comparison of metabolic capabilities between different organisms. In a study comparing the genera Pantoea and Tatumella, the Kyoto Encyclopedia of Genes and Genomes (KEGG) database was used to functionally annotate gene sets. nih.gov This analysis revealed that Pantoea possessed the genes for the pathway involving this compound as part of its arginine and proline metabolism, a pathway absent in Tatumella. nih.gov Similarly, genomic analysis of T. creatinophila identified a cluster of genes associated with creatinine degradation, including this compound amidase, alongside genes for glycine reductase and sarcosine reductase. asm.org This genomic context suggests a coordinated metabolic network for the complete breakdown of creatinine in these organisms. asm.org

Future Directions and Emerging Research Areas

Elucidation of Regulatory Mechanisms in N-Carbamoylsarcosine Metabolism

The metabolic pathways involving this compound are intricately regulated to maintain cellular homeostasis. A key area of ongoing research is to unravel the complex regulatory networks that govern the expression and activity of enzymes responsible for its synthesis and degradation. In some bacteria, the degradation pathway of creatine (B1669601) and related metabolites, which includes this compound, is under the control of transcription factors. For instance, in Corynebacterium glutamicum, the transport and degradation of creatinine (B1669602) are regulated by a central nitrogen regulator called AmtR. nih.gov This regulator controls the operons that include genes for this compound amidase, indicating a coordinated response to nitrogen availability. nih.gov

Future research will likely focus on identifying additional regulatory elements, such as small non-coding RNAs and other transcription factors, that fine-tune the expression of these metabolic genes in response to various environmental cues and cellular states. Understanding these regulatory circuits is crucial for a complete picture of nitrogen metabolism and its integration with other cellular processes. nih.gov

Exploration of Novel this compound Metabolizing Enzymes and Pathways

This compound is primarily known as an intermediate in the degradation of creatinine in certain microorganisms. nih.gov This pathway involves the conversion of creatinine to N-methylhydantoin, which is then hydrolyzed to this compound. nih.gov Subsequently, this compound amidohydrolase breaks it down into sarcosine (B1681465), carbon dioxide, and ammonia (B1221849). nih.gov While this pathway has been identified in bacteria like Pseudomonas putida, there is potential for the discovery of novel enzymes and alternative metabolic routes in other organisms. nih.gov

Recent studies have begun to uncover new enzymes with this compound amidase activity. creative-enzymes.com For example, some microbial species utilize N-carbamoyl amino acids as their sole nitrogen source, suggesting the presence of specialized enzymes for their metabolism. creative-enzymes.com The exploration of diverse microbial genomes and metagenomes using advanced sequencing and functional screening techniques could lead to the identification of enzymes with unique substrate specificities, improved catalytic efficiencies, or novel regulatory properties. creative-enzymes.com Furthermore, investigating the metabolism of this compound in higher organisms may reveal previously unknown pathways and their physiological significance.

Development of this compound-Related Biomarkers for Disease Diagnostics

The involvement of this compound in metabolic pathways linked to nitrogen balance and cellular proliferation has spurred interest in its potential as a biomarker for various diseases. creative-enzymes.comontosight.ai Dysregulation of nitrogen metabolism is a hallmark of several pathological conditions, including metabolic disorders and certain cancers. creative-enzymes.com Consequently, altered levels of this compound or the enzymes that metabolize it could serve as diagnostic or prognostic indicators.

For instance, metabolomics studies have identified this compound as a potential feature in the exhaled breath condensate of patients with cystic fibrosis, suggesting its possible role in the pathophysiology of the disease. conicet.gov.ar While its direct role as a biomarker is still under investigation, its precursor and subsequent product in the creatinine degradation pathway, N-methylhydantoin and sarcosine respectively, have been explored as potential markers for prostate cancer. nih.govresearchgate.net Further research is needed to validate the clinical utility of this compound and its related metabolites as standalone or panel biomarkers for specific diseases. This will involve large-scale clinical studies and the development of sensitive and specific analytical methods for their quantification in biological fluids.

Bioengineering Applications of this compound Enzymes

The enzymes that metabolize this compound, particularly this compound amidases, possess characteristics that make them attractive for various bioengineering and biotechnological applications. creative-enzymes.com These hydrolases often exhibit high specificity and can operate under mild reaction conditions, making them ideal for use in biocatalysis. creative-enzymes.com

One promising application is in the development of enzyme cascades for the sustainable production of valuable chemicals. creative-enzymes.com The ability of these enzymes to selectively hydrolyze this compound amides can be harnessed for the biotransformation of nitrogen-rich substrates into high-value compounds, aligning with the principles of green chemistry. creative-enzymes.com Furthermore, the robustness and specificity of these enzymes make them suitable candidates for the synthesis of pharmaceutical intermediates and chiral compounds. creative-enzymes.com

Protein engineering efforts are underway to tailor the properties of this compound amidases for specific industrial applications. By modifying their substrate specificity, catalytic efficiency, and stability, researchers aim to create customized biocatalysts for a wide range of biomanufacturing processes. creative-enzymes.com

In-depth Mechanistic Studies of Enzyme Catalysis and Specificity

A fundamental understanding of the catalytic mechanisms and substrate specificity of this compound metabolizing enzymes is crucial for both basic science and applied biotechnology. Structural biology and computational modeling have been instrumental in elucidating the molecular details of these enzymes.

For example, the crystal structure of this compound amidase (CSHase) from Thermoplasma acidophilum has revealed a highly conserved catalytic triad (B1167595) consisting of Cys123, Asp9, and Lys90. researchgate.net This triad is essential for the hydrolysis of this compound. researchgate.net Molecular dynamics simulations have further provided insights into the substrate binding patterns and the energetic basis for substrate selectivity. researchgate.netnih.gov These studies have shown that the enzyme is selective for this compound over other similar molecules like pyrazinamide (B1679903). researchgate.net

Further mechanistic studies, including kinetic analyses, site-directed mutagenesis, and the use of substrate analogs, will continue to refine our understanding of how these enzymes achieve their remarkable catalytic power and specificity. nih.govplos.org This knowledge is essential for the rational design of enzyme inhibitors and the engineering of novel biocatalysts. creative-enzymes.comresearchgate.net

Comparative Metabolomics and Multi-omics Integration in Biological Systems

The advent of high-throughput 'omics' technologies has opened new avenues for studying the role of this compound in a broader biological context. Comparative metabolomics allows for the simultaneous measurement of hundreds to thousands of small molecules, including this compound, across different biological samples. This approach can reveal how the levels of this metabolite change in response to genetic perturbations, environmental stimuli, or disease states. For instance, metabolomics studies have detected this compound in the context of ischemia-reperfusion injury and peanut oral immunotherapy failure, hinting at its involvement in these complex biological processes. medrxiv.orgnottingham.ac.uk

Integrating metabolomics data with other 'omics' datasets, such as genomics, transcriptomics, and proteomics (multi-omics), provides a more holistic view of cellular function. nih.gov Computational methods are being developed to analyze these large, multi-dimensional datasets to identify correlations and causal relationships between different molecular layers. nih.govlums.edu.pk By integrating data on gene expression, protein abundance, and metabolite levels, researchers can reconstruct the metabolic networks involving this compound and understand how they are regulated and interconnected with other cellular pathways. This systems-level approach is essential for deciphering the complex roles of this compound in health and disease.

Q & A

Q. What is the role of N-carbamoylsarcosine amidase (CSHase) in microbial creatine degradation pathways?

this compound amidase is a key enzyme in the microbial degradation of creatine, catalyzing the hydrolysis of this compound to sarcosine, ammonia, and CO₂. This reaction is part of a pathway that converts creatinine to glycine via intermediates like N-methylhydantoin and sarcosine . Methodologically, researchers can study this pathway using enzyme activity assays (e.g., monitoring ammonia release via colorimetry) and genetic knockout models to confirm metabolic dependencies. Structural validation often employs X-ray crystallography (e.g., PDB 1NBA for Arthrobacter sp. CSHase) .

Q. How can the crystal structure of this compound amidase inform substrate binding studies?

The crystal structure of CSHase (e.g., 1NBA at 2.0 Å resolution) reveals a conserved C-D-K catalytic triad (Cys123, Asp9, Lys90 in Thermoplasma acidophilum) critical for substrate hydrolysis . Researchers can use homology modeling (e.g., SWISS-MODEL) and molecular docking (AutoDock Vina) to predict ligand interactions. For experimental validation, site-directed mutagenesis of catalytic residues (e.g., Cys177 → Ser) combined with kinetic assays quantifies enzymatic activity changes .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in crystallographic data for this compound amidase?

Discrepancies in electron density maps or refinement statistics (e.g., high R-factors) can arise from disordered solvent molecules or flexible loops. Researchers should employ maximum-likelihood refinement (e.g., REFMAC) and iterative model rebuilding in Coot . For ambiguous regions, omit maps and composite simulated annealing (PHENIX) help validate structural features. Cross-validation with spectroscopic techniques (e.g., fluorescence quenching assays) can corroborate active-site conformations .

Q. How do molecular dynamics (MD) simulations elucidate substrate selectivity in CSHase?

MD simulations (e.g., GROMACS or AMBER) of CSHase-ligand complexes (e.g., this compound vs. pyrazinamide) reveal binding free energy differences. The MM/PBSA method calculates energies (e.g., −24.5 kcal/mol for this compound vs. −17.1 kcal/mol for pyrazinamide), highlighting zinc ion coordination as a selectivity driver . Experimental validation involves isothermal titration calorimetry (ITC) to measure binding affinities and competitive inhibition assays.

Q. How can researchers integrate metabolomic and transcriptomic data to study this compound regulation in vivo?

Downregulation of this compound in cortical tissues (observed via LC-MS metabolomics) correlates with glycine depletion and neuronal excitability . To link this to gene expression, paired RNA-seq or qPCR can identify co-regulated genes (e.g., CreT, CrnA, CshA). Pathway enrichment tools (DAVID, MetaboAnalyst) map metabolites to KEGG pathways, while multivariate analysis (PLS-DA) identifies biomarkers.

Q. What methodologies validate the role of zinc ions in CSHase catalytic efficiency?

Zinc’s contribution is assessed via inductively coupled plasma mass spectrometry (ICP-MS) for metal quantification. Chelation experiments (e.g., EDTA treatment) followed by activity assays quantify zinc dependency. MD simulations with explicit zinc coordination (e.g., CHARMM36 force field) model its electrostatic stabilization of the oxyanion intermediate .

Q. How should researchers design controls for crystallographic studies of CSHase mutants?

Controls include:

  • Wild-type enzyme : To benchmark refinement statistics (Rwork/Rfree).
  • Apo structure : To distinguish ligand-induced conformational changes.
  • Isomorphous crystals : For reliable difference Fourier maps.
  • Multi-wavelength anomalous dispersion (MAD) : For phasing mutant structures lacking homologous templates .

Methodological Resources

  • Structural Biology : SHELX suite (SHELXD for phasing, SHELXL for refinement) .
  • Enzyme Kinetics : Michaelis-Menten analysis with GraphPad Prism.
  • Data Validation : FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design .

Retrosynthesis Analysis

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Reactant of Route 1
N-Carbamoylsarcosine
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.